1-Cyclopropylpiperidin-4-ol

Catalog No.
S834318
CAS No.
851847-62-6
M.F
C8H15NO
M. Wt
141.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclopropylpiperidin-4-ol

CAS Number

851847-62-6

Product Name

1-Cyclopropylpiperidin-4-ol

IUPAC Name

1-cyclopropylpiperidin-4-ol

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

InChI

InChI=1S/C8H15NO/c10-8-3-5-9(6-4-8)7-1-2-7/h7-8,10H,1-6H2

InChI Key

CAYTVMPUNMZTFU-UHFFFAOYSA-N

SMILES

C1CC1N2CCC(CC2)O

Canonical SMILES

C1CC1N2CCC(CC2)O

1-Cyclopropylpiperidin-4-ol has the molecular formula C₈H₁₅NO and a molecular weight of approximately 141.21 g/mol. It features a cyclopropyl group attached to the piperidine ring at the first position and a hydroxyl group at the fourth position. This unique structure contributes to its reactivity and interaction with various biological targets, making it a valuable compound in medicinal chemistry and drug development .

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The compound can be reduced to yield the corresponding amine, typically using reducing agents like lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, allowing for the introduction of various functional groups.
  • Formation of Derivatives: It can react with benzoyl chloride to form O-benzoyloxime derivatives, showcasing its versatility in synthetic applications .

1-Cyclopropylpiperidin-4-ol exhibits significant biological activity, particularly as an antagonist of the chemokine receptor CCR5. This interaction is crucial in preventing the entry of HIV-1 into cells, making it a candidate for antiviral therapies. Studies have indicated that compounds targeting CCR5 can effectively inhibit macrophage-tropic strains of HIV-1 in vitro . Additionally, derivatives of this compound have shown promise in antimicrobial and antiviral applications, contributing to ongoing research in drug discovery .

The synthesis of 1-Cyclopropylpiperidin-4-ol can be achieved through various methods:

  • Reductive Amination: A common method involves reacting cyclopropylmethylamine with 4-piperidone under reductive amination conditions, yielding the desired product.
  • Multi-step Synthesis: Alternative synthetic routes may include multiple steps involving N-alkylation reactions, carbonyl reductions, and esterification processes .

This compound finds applications across several fields:

  • Pharmaceuticals: Its potential as an antiviral agent positions it as a candidate for drug development targeting HIV and other viral infections.
  • Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules and piperidine derivatives.
  • Agrochemicals: Its chemical properties may also lend themselves to applications in agricultural chemistry .

Research into the interactions of 1-Cyclopropylpiperidin-4-ol has primarily focused on its binding affinity for the CCR5 receptor. The compound's ability to block this receptor is significant in preventing HIV infection, highlighting its therapeutic potential. Further studies are needed to explore its interactions with other biological targets and pathways .

Several compounds share structural similarities with 1-Cyclopropylpiperidin-4-ol. Here are some notable examples:

Compound NameSimilarityKey Features
1-(Cyclopropylmethyl)piperidin-4-one0.95Lacks hydroxyl group; potential for different reactivity
Piperidin-4-ol hydrochloride0.88Hydrochloride salt form; used in various pharmaceutical formulations
3-Methylpiperidin-4-ol hydrochloride0.85Methyl substitution on the third carbon; altered properties
4-Methoxypiperidine hydrochloride0.85Methoxy substitution; different pharmacological profile
Piperidine-4,4-diol hydrochloride0.85Contains two hydroxyl groups; increased reactivity

These compounds differ mainly in their substituents and functional groups, which influence their biological activities and chemical properties. The unique cyclopropyl group in 1-Cyclopropylpiperidin-4-ol contributes to its distinct reactivity and biological profile compared to these similar compounds .

XLogP3

0.7

Wikipedia

1-Cyclopropylpiperidin-4-ol

Dates

Modify: 2023-08-16

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